Benzene-tricarbonyl trichloride
Description
Overview of Acyl Chloride Functionalities in Aromatic Systems
Acyl chlorides are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a chlorine atom. The functional group consists of a carbonyl group (C=O) single-bonded to a chlorine atom (-Cl). sigmaaldrich.com This particular arrangement confers high reactivity upon the molecule. The carbon atom of the carbonyl group is bonded to two highly electronegative atoms, oxygen and chlorine, which strongly withdraw electron density. sigmaaldrich.com This inductive effect results in a significant partial positive charge on the carbonyl carbon, making it a potent electrophile and highly susceptible to attack by nucleophiles. wikipedia.org
In the context of aromatic systems, acyl chlorides are key reagents in Friedel-Crafts acylation reactions. sigmaaldrich.com This type of electrophilic aromatic substitution, discovered by Charles Friedel and James Crafts in 1877, allows for the introduction of an acyl group onto an aromatic ring. sigmaaldrich.comwikipedia.org The reaction typically requires a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃), which coordinates to the chlorine atom of the acyl chloride, facilitating the formation of a highly electrophilic acylium ion (R-C=O⁺). ucalgary.ca This ion is then attacked by the electron-rich aromatic ring, leading to the formation of an aryl ketone. sigmaaldrich.com Unlike Friedel-Crafts alkylation, the acylation reaction deactivates the aromatic ring product, preventing further substitution and allowing for the synthesis of monoacylated products. organic-chemistry.org
Isomeric Considerations of Benzenetricarbonyl Trichlorides
Benzenetricarbonyl trichloride can exist in three structural isomers, depending on the substitution pattern of the three carbonyl chloride groups on the benzene (B151609) ring: the 1,2,3- (vicinal), 1,2,4- (asymmetrical), and 1,3,5- (symmetrical) isomers. The reactivity and utility of these isomers, particularly in polymer and materials science, are heavily influenced by the spatial arrangement of the reactive acyl chloride groups. The most prominent and widely utilized isomers are 1,3,5-benzenetricarbonyl trichloride and 1,2,4-benzenetricarbonyl trichloride.
1,3,5-Benzenetricarbonyl Trichloride (Trimesoyl Chloride)
Known commonly as trimesoyl chloride (TMC), this symmetrical isomer is a cornerstone in the field of materials science. biosynth.com Its C₃ symmetry makes it an ideal monomer for creating highly ordered and cross-linked structures. TMC is a key component in the interfacial polymerization process used to manufacture thin-film composite membranes for reverse osmosis and nanofiltration. sigmaaldrich.com In this process, an aqueous solution of a diamine (like m-phenylenediamine) is brought into contact with an organic solution of TMC, forming an ultrathin, highly cross-linked polyamide layer at the interface. chemicalbook.com This layer's structure is critical for the membrane's water permeability and salt rejection properties.
Beyond membranes, trimesoyl chloride is used in the synthesis of dendrimers, which are highly branched, star-shaped macromolecules, and covalent organic frameworks (COFs), which are porous crystalline polymers with well-defined structures. merckmillipore.commerckmillipore.com It serves as a tritopic node, reacting with various linkers to build up these complex architectures. merckmillipore.com
Table 1: Properties of 1,3,5-Benzenetricarbonyl Trichloride
| Property | Value |
| Synonyms | Trimesoyl chloride, Trimesic acid trichloride |
| CAS Number | 4422-95-1 google.com |
| Molecular Formula | C₉H₃Cl₃O₃ google.com |
| Molecular Weight | 265.48 g/mol google.com |
| Appearance | White to pale yellow solid or liquid google.com |
| Melting Point | 32-38 °C sigmaaldrich.com |
| Boiling Point | 180 °C at 16 mmHg sigmaaldrich.com |
| Density | 1.487 g/mL at 25 °C sigmaaldrich.com |
| Solubility | Soluble in chloroform (B151607) and toluene; reacts with water. merckmillipore.com |
1,2,4-Benzenetricarbonyl Trichloride (Trimellitoyl Chloride)
This asymmetrical isomer, also known as trimellitoyl chloride, has its three acyl chloride groups positioned at the 1, 2, and 4 positions of the benzene ring. This lack of symmetry leads to the formation of more irregular polymer structures compared to its 1,3,5-isomer. It is derived from trimellitic anhydride (B1165640), a commodity chemical used in the production of plasticizers for PVC, paints, and coatings. The conversion to the trichloride provides three reactive sites for further chemical transformations, making it a precursor for certain high-performance polymers and resins where a less regular cross-linking pattern is desired.
Table 2: Properties of 1,2,4-Benzenetricarbonyl Trichloride
| Property | Value |
| Synonym | Trimellitoyl chloride |
| CAS Number | 3867-55-8 nanorh.com |
| Molecular Formula | C₉H₃Cl₃O₃ nanorh.com |
| Molecular Weight | 265.5 g/mol nanorh.com |
| IUPAC Name | benzene-1,2,4-tricarbonyl trichloride nanorh.com |
| Topological Polar Surface Area | 51.2 Ų nanorh.com |
| Complexity | 303 nanorh.com |
Historical Development in Synthetic Organic Chemistry
The synthetic utility of benzenetricarbonyl trichlorides is intrinsically linked to the development of acylation chemistry. Following the discovery of the Friedel-Crafts reaction in 1877, the use of acyl chlorides as powerful acylating agents became a fundamental tool in organic synthesis. wikipedia.org The preparation of benzenetricarbonyl trichlorides themselves typically involves the reaction of the corresponding benzenetricarboxylic acid with a chlorinating agent.
Historically, hazardous reagents like phosgene (B1210022) or triphosgene (B27547) were used for this conversion. However, methods utilizing thionyl chloride (SOCl₂), often with a catalyst, have become more common and are detailed in patents from the mid-20th century, indicating their industrial importance. For instance, a 1968 patent describes the preparation of trimesoyl chloride by reacting trimesic acid with thionyl chloride in the presence of a ferric trichloride catalyst. This method provided an efficient route to the monomer, which was crucial for its emerging applications in polymer chemistry. Modern synthetic procedures have been refined to improve yield and purity, often using thionyl chloride as both a reagent and a solvent, followed by distillation under reduced pressure to obtain a high-purity product suitable for polymerization reactions.
Contemporary Significance in Materials Science and Chemical Synthesis
The contemporary significance of benzenetricarbonyl trichlorides, particularly trimesoyl chloride, is most pronounced in materials science. Its role as a critical monomer for reverse osmosis membranes continues to be a major application, driving research into controlling the interfacial polymerization process to create more efficient membranes for water desalination and purification. chemicalbook.com
In the field of supramolecular chemistry and advanced materials, trimesoyl chloride is a key building block for:
Covalent Organic Frameworks (COFs): Its trifunctional nature allows it to act as a triangular node, which, when reacted with linear linkers, forms porous, crystalline, and stable two-dimensional or three-dimensional networks. These materials are investigated for gas storage, separation, and catalysis.
Dendrimers and Hyperbranched Polymers: It serves as a core molecule from which successive generations of branched units can be grown, leading to precisely defined macromolecular structures used in drug delivery and catalysis. merckmillipore.com
High-Performance Polymers: It is used to synthesize aromatic polyamides, polyesters, and polyurethanes, imparting rigidity, thermal stability, and chemical resistance to the final materials.
Nanocomposites: Recent research has explored the use of trimesoyl chloride in creating polymer-based nanocomposites, such as with TiO₂ for photocatalytic applications in degrading volatile organic compounds.
As a versatile intermediate, it enables the synthesis of a wide array of fine chemicals through nucleophilic substitution reactions, where the chlorine atoms are replaced by groups like amines or alcohols, forming various derivatives for the pharmaceutical and agrochemical industries.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzene-1,2,3-tricarbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl3O3/c10-7(13)4-2-1-3-5(8(11)14)6(4)9(12)15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXPZSDUXKPVHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)Cl)C(=O)Cl)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Benzenetricarbonyl Trichlorides
General Strategies for the Synthesis of Aromatic Acyl Chlorides
The conversion of aromatic carboxylic acids into their corresponding acyl chlorides is a fundamental transformation in organic synthesis. This process typically involves the replacement of the hydroxyl (-OH) group of the carboxylic acid with a chlorine atom. Several common reagents are employed for this purpose, including thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride. wikipedia.orglibretexts.org
Thionyl chloride is widely used due to its affordability and the convenient removal of byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), which are both gases. libretexts.orgyoutube.com The reaction is often catalyzed by N,N-dimethylformamide (DMF). youtube.com Phosphorus pentachloride is another effective, though more reactive, chlorinating agent. youtube.comwikipedia.org Oxalyl chloride is also utilized, often for milder reaction conditions, though it is a more expensive option. wikipedia.org The choice of reagent can depend on the specific substrate and the desired purity of the resulting acyl chloride.
Specific Synthesis of 1,3,5-Benzenetricarbonyl Trichloride (B1173362)
The primary precursor for the synthesis of 1,3,5-benzenetricarbonyl trichloride is 1,3,5-benzenetricarboxylic acid, also known as trimesic acid. chemicalbook.comgoogle.com The conversion of the three carboxylic acid groups to acyl chloride functionalities is the central challenge in its synthesis.
Conversion from 1,3,5-Benzenetricarboxylic Acid Precursors
The most common methods for synthesizing 1,3,5-benzenetricarbonyl trichloride involve the direct chlorination of 1,3,5-benzenetricarboxylic acid using standard chlorinating agents.
Thionyl Chloride Mediated Syntheses
The reaction of 1,3,5-benzenetricarboxylic acid with thionyl chloride is a prevalent method for producing 1,3,5-benzenetricarbonyl trichloride. google.com This reaction is typically performed in the presence of a catalyst, such as N,N-dimethylformamide (DMF), and may use thionyl chloride as both the reagent and the solvent. youtube.comgoogle.com The reaction mixture is generally heated to facilitate the conversion. orgsyn.org Upon completion, the excess thionyl chloride is removed, often by distillation, followed by vacuum distillation to purify the final product. google.comresearchgate.net The use of a catalyst can significantly accelerate the reaction rate. google.com
Interactive Data Table: Thionyl Chloride Mediated Syntheses
| Precursor | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) | Reference |
| 1,3,5-Benzenetricarboxylic Acid | Thionyl Chloride | DMF | Thionyl Chloride | 65-90 | 97.48 | 99.58 | google.com |
| 1,3,5-Benzenetricarboxylic Acid | Thionyl Chloride | Phase Transfer Catalyst (e.g., DMF) | Dichloroethane | 85 | 96.10 | 99.20 | google.com |
| 2-(p-tolyl)propionic acid | Thionyl Chloride | None specified | Thionyl Chloride | 84 (reflux) | Not specified | Not specified | orgsyn.org |
Phosphorus Pentachloride Mediated Syntheses
Phosphorus pentachloride is another effective reagent for the synthesis of 1,3,5-benzenetricarbonyl trichloride from its corresponding carboxylic acid. youtube.com This method is also reported to produce the desired acyl chloride, although it can sometimes lead to more impurities that are difficult to separate, potentially impacting the final yield and purity. google.com The reaction involves treating the tricarboxylic acid with PCl₅, which converts the carboxylic acid groups into acyl chlorides. wikipedia.org
Interactive Data Table: Phosphorus Pentachloride Mediated Syntheses
| Precursor | Reagent | Conditions | Yield (%) | Notes | Reference |
| 1,3,5-Benzenetricarboxylic Acid | Phosphorus Pentachloride | Not specified | ~90 | Can produce impurities that are difficult to separate. | google.com |
| Carboxylic Acids (general) | Phosphorus Pentachloride | Not specified | Not specified | A common method for acyl chloride formation. | youtube.com |
Optimized Preparative Routes and Yield Enhancement
Interactive Data Table: Optimized Synthesis of 1,3,5-Benzenetricarbonyl Trichloride
| Method | Catalyst | Solvent | Key Advantages | Yield (%) | Purity (%) | Reference |
| Thionyl Chloride as solvent | Proprietary | Thionyl Chloride | High reaction speed, fewer impurities, simple equipment | >95 | >99.5 | google.com |
| Phase Transfer Catalysis | Triethylamine, Pyridine (B92270), DMF, etc. | Dichloroethane | Mild reaction, high speed, recyclable solvent | 96 | >99.2 | google.com |
Investigation of Novel and Sustainable Synthetic Protocols
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. For the preparation of 1,3,5-benzenetricarbonyl trichloride, research into novel protocols is ongoing. One such approach involves the use of triphosgene (B27547) at room temperature in the presence of a binary catalyst system, such as imidazole/DMF, with tetrahydrofuran (B95107) as the solvent. chemicalbook.com This method has been shown to produce the desired product in high yield and purity. chemicalbook.com The development of green chemical syntheses aims to reduce the use of hazardous reagents and minimize waste, offering a more eco-friendly and scalable process. tandfonline.com
Interactive Data Table: Novel and Sustainable Syntheses
| Reagent | Catalyst System | Solvent | Temperature | Yield (%) | Purity (%) | Reference |
| Triphosgene | Imidazole/DMF | Tetrahydrofuran | Room Temperature | 88 | >99.2 | chemicalbook.com |
Specific Synthesis of 1,2,4-Benzenetricarbonyl Trichloride
The synthesis of 1,2,4-benzenetricarbonyl trichloride, a reactive organic compound, is primarily achieved through the chemical modification of its parent carboxylic acid. This process involves the substitution of the hydroxyl (-OH) groups of the carboxylic acid functions with chlorine atoms, yielding the highly reactive acyl chloride.
Derivatization from 1,2,4-Benzenetricarboxylic Acid
The most common and direct laboratory-scale synthesis of 1,2,4-benzenetricarbonyl trichloride involves the treatment of 1,2,4-benzenetricarboxylic acid, also known as trimellitic acid, with a chlorinating agent. wikipedia.orgwikipedia.org Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to its effectiveness and the convenient nature of its byproducts. wikipedia.org
The reaction proceeds by refluxing the 1,2,4-benzenetricarboxylic acid in an excess of thionyl chloride. The three carboxylic acid groups on the benzene (B151609) ring are converted into carbonyl chloride (acyl chloride) groups. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which facilitates their removal from the reaction mixture, driving the reaction to completion. wikipedia.org The low boiling point of any remaining thionyl chloride allows for its easy removal by distillation. wikipedia.org
Alternative chlorinating agents such as oxalyl chloride or phosgene (B1210022) can also be employed for this transformation. wikipedia.orggoogle.com Oxalyl chloride is considered a milder reagent than thionyl chloride, though it is more expensive. wikipedia.org
Table 1: Reactants and Products in the Synthesis of 1,2,4-Benzenetricarbonyl Trichloride
| Reactant/Product | Chemical Formula | Role in Synthesis |
|---|---|---|
| 1,2,4-Benzenetricarboxylic Acid | C₉H₆O₆ nist.gov | Starting material |
| Thionyl Chloride | SOCl₂ wikipedia.org | Chlorinating agent |
| 1,2,4-Benzenetricarbonyl Trichloride | C₉H₃Cl₃O₃ nih.gov | Desired product |
| Sulfur Dioxide | SO₂ wikipedia.org | Gaseous byproduct |
Catalytic Systems Employed in Trichloride Formation
To enhance the rate of reaction between less reactive chlorinating agents like thionyl chloride or phosgene and carboxylic acids, catalytic systems are often utilized. google.com These catalysts play a crucial role in activating the carboxylic acid or the chlorinating agent, thereby lowering the activation energy of the reaction.
A widely used and effective catalyst, particularly for reactions involving thionyl chloride and oxalyl chloride, is N,N-dimethylformamide (DMF). wikipedia.orggoogle.com When combined with oxalyl chloride, DMF forms a Vilsmeier reagent, an iminium intermediate. This intermediate reacts with the carboxylic acid to create a mixed imino-anhydride, which is then readily converted to the acid chloride by the liberated chloride ion, regenerating the DMF catalyst in the process. wikipedia.org A similar catalytic cycle is proposed for reactions with thionyl chloride.
Other catalytic systems have also been reported for the formation of acid chlorides. These include other N,N-disubstituted formamides, pyridine, and urea. google.com A patented method describes the use of a pre-formed catalyst adduct from an N,N-disubstituted formamide (B127407) and the chlorinating agent (phosgene or thionyl chloride) to improve the process. google.com More recently, a system using formylpyrrolidine (FPyr) as a Lewis base catalyst in conjunction with trichlorotriazine (B8581814) (TCT) as the activating agent has been developed for the efficient conversion of carboxylic acids to their corresponding chlorides. rsc.org
Table 2: Catalytic Systems for Benzenetricarbonyl Trichloride Synthesis
| Catalyst | Associated Chlorinating Agent(s) | Mechanism/Notes |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Thionyl Chloride, Oxalyl Chloride wikipedia.orggoogle.com | Forms a Vilsmeier reagent intermediate with the chlorinating agent. wikipedia.org |
| Pyridine | Thionyl Chloride, Phosgene google.com | Acts as a nucleophilic catalyst. |
| Urea | Thionyl Chloride, Phosgene google.com | Can be used as a catalyst precursor. |
Table 3: Compound Names
| Compound Name |
|---|
| 1,2,4-Benzenetricarbonyl trichloride |
| 1,2,4-Benzenetricarboxylic acid (Trimellitic acid) |
| 1,3,5-Benzenetricarbonyl chloride |
| Benzene, 1,3,5-tris(trichloromethyl)- |
| Dimethylformamide (DMF) |
| Formylpyrrolidine (FPyr) |
| Hydrogen chloride |
| Oxalyl chloride |
| Phosgene |
| Pyridine |
| Sulfur dioxide |
| Thionyl chloride |
| Trichlorotriazine (TCT) |
| Urea |
Advanced Reaction Chemistry and Mechanistic Studies of Benzenetricarbonyl Trichlorides
Nucleophilic Substitution Reactions at Carbonyl Chloride Centers
The core of benzene-tricarbonyl trichloride's chemistry lies in the high reactivity of its three carbonyl chloride groups. These groups readily undergo nucleophilic substitution reactions, enabling the formation of a wide array of derivatives and polymers. The electrophilic nature of the carbonyl carbon invites attack from nucleophiles such as amines and alcohols, leading to the displacement of the chloride ion and the formation of new amide or ester bonds, respectively. nanorh.comdoubtnut.com
The reaction between benzene-tricarbonyl trichloride (B1173362) and amine-containing substrates is a cornerstone of polyamide chemistry. The nitrogen atom of the amine acts as a potent nucleophile, attacking the carbonyl carbon of the acid chloride. doubtnut.com This reaction is rapid and typically results in the formation of a stable amide bond with the concomitant release of hydrochloric acid. acs.org
Interfacial polymerization is a key technique for synthesizing thin-film composite (TFC) polyamide membranes, which are widely used in nanofiltration and reverse osmosis. nih.govresearchgate.net This process involves the reaction of two highly reactive monomers at the interface of two immiscible liquids. ed.ac.uk Typically, an aqueous solution of a diamine monomer, such as m-phenylenediamine (B132917) (MPD) or piperazine (B1678402) (PIP), is brought into contact with an organic solution (e.g., n-hexane) containing this compound (TMC). acs.orgutwente.nl
The polymerization reaction is exceptionally fast, with reaction rates estimated around 10⁴ mol/(L·s), leading to the formation of an ultra-thin (less than 100 nm) and highly cross-linked polyamide layer. nih.govresearchgate.net This layer's properties, including thickness, roughness, and cross-linking degree, can be tuned by adjusting monomer concentrations, reaction time, and the inclusion of additives. ed.ac.ukresearchgate.net For instance, the steric hindrance of the amine monomer influences the reaction speed and the resulting polyamide layer's thickness; a more sterically hindered diamine generally leads to a thinner layer. mdpi.com The resulting membranes are effective for applications like dye desalination and water purification. mdpi.comnih.gov
Key Research Findings in Polyamide Synthesis via Interfacial Polymerization
| Amine Monomer(s) | Key Findings/Observations | Resulting Membrane Application | Citations |
|---|---|---|---|
| Piperazine (PIP) | The IP reaction rate can be suppressed by introducing hydrophilic interlayers or macromolecular additives, allowing for real-time monitoring via in-situ FT-IR spectroscopy and resulting in a reduced polyamide thickness from 138 nm to 46 nm. | Nanofiltration | nih.govresearchgate.net |
| m-Phenylenediamine (MPD) | Surfactants like sodium dodecyl sulfate (B86663) can create a self-assembled network at the aqueous/organic interface, promoting uniform MPD diffusion and resulting in denser, more cross-linked membranes. | Reverse Osmosis | acs.org |
| 1,4-Cyclohexanediamine (CHD), Ethylenediamine (B42938) (EDA), p-Phenylenediamine (PPD) | The structure of the diamine affects the polyamide layer thickness and separation efficiency. TFC membranes made with CHD showed the highest dye rejection and water flux. | Nanofiltration, Dye Desalination | mdpi.com |
The trifunctional nature of this compound allows for its use as a core molecule to synthesize complex, multi-branched amide derivatives. By reacting it with various primary or secondary amines, intricate molecular architectures can be constructed. nanorh.comnih.gov This nucleophilic acyl substitution reaction can be used to produce a wide range of compounds, from simple triamides to more complex heterocyclic structures, which have applications in pharmaceuticals and as ligands in coordination chemistry. nanorh.comnih.gov For example, reacting this compound with melamine (B1676169) can produce a trimesoyl chloride-melamine copolymer (TMP) which can be used to create nanocomposites for photocatalysis. mdpi.com
Examples of Complex Amide Synthesis
| Amine Reactant | Product | Application Area | Citations |
|---|---|---|---|
| Melamine | Trimesoyl chloride-melamine copolymer (TMP) | Photocatalysis | mdpi.com |
| Amino-substituted benzo[d]thiazole | N-(benzo[d]thiazolyl) carboxamides | Materials Science | nih.gov |
This compound is a pivotal starting material for creating C₃-symmetrical, tritopic amide-based ligands. fishersci.comottokemi.com These molecules are designed with specific coordination information programmed into their structure, making them ideal building blocks for supramolecular chemistry and self-assembly. nih.gov
When reacted with specific amine-containing compounds, such as 3- or 4-methylaminopyridine, this compound forms tritopic amides. fishersci.comottokemi.comchemdad.comsigmaaldrich.com These rigid, tripod-shaped molecules can then undergo self-assembly through various non-covalent interactions. For instance, treatment with metal ions like palladium(II) can induce the formation of discrete, hollow "nanoball" structures. fishersci.comottokemi.comchemdad.comsigmaaldrich.com Furthermore, benzene-1,3,5-tricarboxamides (BTAs) can self-assemble in solution to form fibrous structures, creating supramolecular polymers that can mimic natural systems like the extracellular matrix and be used to form hydrogels for tissue engineering applications. acs.orgnih.gov
Examples of Tritopic Amides for Self-Assembly
| Amine Reactant | Resulting Tritopic Amide | Self-Assembly Behavior/Application | Citations |
|---|---|---|---|
| 3- and 4-methylaminopyridine | Tritopic amides with pyridine (B92270) moieties | Form "nanoballs" upon treatment with palladium(II) nitrate. | fishersci.comottokemi.comchemdad.comsigmaaldrich.com |
| Various primary amines | Benzene-1,3,5-tricarboxamides (BTAs) | Form supramolecular polymers and hydrogels for biomaterials and tissue engineering. | acs.orgnih.gov |
In addition to amines, this compound readily reacts with substrates containing hydroxyl (-OH) groups, such as alcohols and phenols. This reaction, also a nucleophilic acyl substitution, results in the formation of ester linkages and is fundamental to the synthesis of certain classes of polymers. nanorh.com
This compound serves as a key monomer for producing highly branched or cross-linked polyesters. nanorh.com When polycondensed with aliphatic polyols (like glycols) and aliphatic dicarboxylic acids, it yields thermosetting polyester (B1180765) resins. google.com The trifunctionality of the this compound acts as a cross-linking point, imparting rigidity and thermal stability to the final polymer. nanorh.com These reactions are typically carried out at elevated temperatures to drive the condensation by removing the water or HCl byproduct. google.com The resulting polyesters have been explored for use as surface coating agents. google.com
Hyperbranched polyesters can also be synthesized through polycondensation reactions involving benzene-tricarboxylic acid (the hydrolyzed form of the trichloride) and other monomers like 1,4-bis(chloromethyl)benzene. researchgate.net Furthermore, the reaction of this compound with propargyl alcohol yields triprop-2-ynyl benzene-1,3,5-tricarboxylate, a versatile ester derivative. chemdad.comsigmaaldrich.comsigmaaldrich.com While primarily known for polyester and polyamide synthesis, the isocyanate groups in polyurethane chemistry can also react with the hydroxyl groups of polyester polyols derived from benzene-tricarboxylic acid precursors, indicating its role in polyurethane systems. nanorh.comuni-oldenburg.de
Data on Polyester Synthesis
| Co-monomer(s) | Polymer Type | Key Characteristics | Citations |
|---|---|---|---|
| Aliphatic polyols and aliphatic dicarboxylic acids | Thermosetting polyester resin | Forms a thermoset solid upon baking; soluble in oxygenated organic solvents. | google.com |
| 1,4-bis(chloromethyl)benzene and 1,3,5-benzenetricarboxylic acid | Hyperbranched polyester | Soluble hyperbranched polyesters that can be further functionalized. | researchgate.net |
| Propargyl alcohol | Triprop-2-ynyl benzene-1,3,5-tricarboxylate | Ester derivative with terminal alkyne groups for further reactions. | chemdad.comsigmaaldrich.comsigmaaldrich.com |
Reactions with Hydroxyl-Containing Substrates
Esterification with Propargyl Alcohol
The reaction of 1,3,5-benzenetricarbonyl trichloride with propargyl alcohol results in the formation of triprop-2-ynyl benzene-1,3,5-tricarboxylate. sigmaaldrich.com This esterification proceeds through a nucleophilic acyl substitution mechanism.
The general mechanism for the esterification of an acyl chloride with an alcohol involves the following steps:
Nucleophilic Attack: The oxygen atom of the alcohol, possessing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate.
Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.
Deprotonation: A weak base, which can be another alcohol molecule or a non-nucleophilic base added to the reaction, removes the proton from the oxonium ion to yield the final ester product and a protonated base.
In the specific case of trimesoyl chloride and propargyl alcohol, this reaction occurs at all three acyl chloride sites, leading to the trisubstituted ester. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which can otherwise protonate the alcohol and reduce its nucleophilicity.
Reactivity with Other Nucleophiles in Organic Synthesis
The high reactivity of the acyl chloride groups in trimesoyl chloride makes it a versatile reagent for reactions with a wide array of nucleophiles beyond simple alcohols. These reactions are fundamental to the synthesis of various complex molecules.
Amines: Trimesoyl chloride readily reacts with primary and secondary amines to form amides. This reaction is the foundation for the synthesis of polyamide membranes through interfacial polymerization, where an amine monomer (like piperazine or m-phenylenediamine) in an aqueous phase reacts with trimesoyl chloride in an immiscible organic solvent. nih.govmdpi.com The steric hindrance of the amine can affect the reaction rate; for instance, 1,4-cyclohexanediamine (CHD), with its cyclohexane (B81311) ring, reacts more slowly with TMC than the linear ethylenediamine (EDA). mdpi.com Aromatic amines also readily react, and the reaction can be influenced by interactions such as pi-pi stacking between the aromatic rings of the amine and TMC. mdpi.com
Diols: In a reaction analogous to the esterification with propargyl alcohol, trimesoyl chloride can react with diols to form polyesters. The reaction with enantiopure cyclic diols can proceed with high regio- and stereoselectivity, depending on the reaction conditions.
Hydrazines: The reaction of acyl chlorides with hydrazine (B178648) is a known method for synthesizing hydrazides. However, this reaction can be complicated by the formation of 1,2-diacylhydrazines as byproducts. orgsyn.org The reaction of trimesoyl chloride with hydrazine would be expected to produce the corresponding trishydrazide, which can serve as a precursor for the synthesis of various heterocyclic compounds.
Reactions Leading to Heterocyclic Compound Formation
The trifunctional nature of trimesoyl chloride makes it a key precursor for the synthesis of macrocyclic compounds, including nitrogen-containing macrocycles. These reactions often involve high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
The synthesis of nitrogen-containing macrocycles can be achieved by reacting trimesoyl chloride with appropriate diamines. mdpi.com The rigid structure of the benzene (B151609) ring in TMC provides a defined scaffold for the resulting macrocycle. The size and nature of the diamine linker will determine the size and properties of the resulting macrocyclic cavity. These macrocycles can act as receptors for anions, with their selectivity being influenced by the size of the macrocycle and the presence of additional hydrogen bond donors. mdpi.com
Furthermore, the reaction of trimesoyl chloride with hydrazines can lead to the formation of hydrazides, which are versatile intermediates in the synthesis of various heterocyclic molecules. orgsyn.org
Polymerization Kinetics and Mechanisms Involving Benzenetricarbonyl Trichlorides
The ability of trimesoyl chloride to form highly cross-linked polymers is one of its most significant properties, with applications in membranes for separation processes. The kinetics and mechanisms of these polymerization reactions are crucial for controlling the final properties of the polymer.
Interfacial polymerization is a technique where a polymer film is formed at the interface of two immiscible liquids. In the context of trimesoyl chloride, this typically involves a solution of TMC in an organic solvent (like hexane) and a solution of a diamine (like piperazine) in water. nih.govmdpi.comresearchgate.netnih.govresearchgate.net The reaction is extremely fast, with a thin polyamide film forming within seconds.
The dynamics of this process are influenced by several factors:
Monomer Diffusion: The diamine diffuses from the aqueous phase to the organic phase to react with the trimesoyl chloride.
Reaction Rate: The reaction between the amine and acyl chloride is very rapid.
Film Formation: The newly formed polymer film acts as a barrier to further monomer diffusion, which can limit the final thickness of the film.
Additives: The addition of surfactants or other macromolecules can influence the interfacial tension and the morphology of the resulting polymer film. nih.gov
The table below summarizes the effect of different amine monomers on the properties of the resulting polyamide membranes formed by interfacial polymerization with trimesoyl chloride.
| Amine Monomer | Key Structural Feature | Effect on Reaction with TMC | Resulting Membrane Properties | Reference |
| Ethylenediamine (EDA) | Short, linear alkane chain | Rapid reaction, forms a dense selective layer | Thicker polyamide layer, high degree of crosslinking | mdpi.com |
| 1,4-Cyclohexanediamine (CHD) | Cyclohexane ring | Slower reaction due to steric hindrance | Thinner polyamide layer, lower degree of crosslinking | mdpi.com |
| p-Phenylenediamine (PPD) | Benzene ring | Faster reaction than CHD due to pi-pi interactions | Thicker polyamide layer | mdpi.com |
| Piperazine (PIP) | Cyclic diamine | Commonly used for nanofiltration membranes | Forms thin-film composite membranes | nih.govnih.gov |
| Serinol and Piperazine (PIP) mixture | Hydramine and diamine | Synergistic reaction, rapid formation of defect-free films | High water permeability and salt rejection | nih.gov |
Solution polymerization offers an alternative to interfacial polymerization for synthesizing polymers from trimesoyl chloride. In this method, the monomers are dissolved in a single solvent, and the polymerization reaction occurs throughout the solution. This can lead to the formation of soluble polymers or, upon reaching a critical molecular weight, precipitation of the polymer from the solution.
The polycondensation of trimesoyl chloride with diamines or diols in solution allows for the synthesis of hyperbranched or dendritic polymers. The trifunctional nature of TMC leads to a three-dimensional polymer network. The reaction conditions, such as monomer concentration and temperature, can be controlled to influence the molecular weight and degree of branching of the resulting polymer.
Exploration of Reactions in Coordination Chemistry
Trimesoyl chloride, or more commonly its hydrolyzed form, trimesic acid (1,3,5-benzenetricarboxylic acid), is a widely used ligand in coordination chemistry for the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials composed of metal ions or clusters connected by organic linkers.
The reaction of trimesic acid with metal salts under solvothermal conditions leads to the formation of highly porous, three-dimensional structures. The geometry of the trimesic acid linker, with its three carboxylate groups arranged in a 120-degree orientation, dictates the topology of the resulting framework.
While trimesoyl chloride itself is highly reactive towards hydrolysis, it can be used in situ to generate the trimesic acid linker. In some cases, trimesoyl chloride has been used directly as a cross-linker to modify existing covalent organic frameworks (COFs), enhancing their properties for applications such as desalination.
Synthesis of Ligands for Metal Complexation
The symmetric and trifunctional structure of benzene-1,3,5-tricarbonyl trichloride makes it an ideal core for the synthesis of tripodal ligands. These ligands, featuring three coordinating arms extending from a central scaffold, are of significant interest in coordination chemistry due to their ability to form stable complexes with a variety of metal ions. The reaction of this compound with appropriate nucleophiles, such as amines or alcohols containing donor atoms, leads to the formation of these multidentate ligands.
For instance, the reaction with primary or secondary amines can yield tripodal amides, while reaction with alcohols produces tripodal esters. These synthesized ligands can then coordinate to metal ions through various donor atoms, including nitrogen and oxygen. The resulting metal complexes can exhibit unique geometries and properties, with applications in catalysis, sensing, and materials science. researchgate.netrsc.org
A notable application of this compound in this area is in the synthesis of dendrimers, which can act as high-capacity metal chelating agents. By reacting this compound with branching units that possess terminal functional groups capable of coordinating to metal ions, dendritic ligands can be constructed. These structures can encapsulate metal nanoparticles, with potential applications in catalysis and drug delivery. researchgate.netgoogle.com
Precursor Role in Metal-Organic Framework Synthesis
This compound, often referred to as trimesoyl chloride (TMC) in this context, is a key monomer in the fabrication of thin-film composite membranes, which can be considered a two-dimensional form of metal-organic frameworks. acs.org The most prominent example is its use in interfacial polymerization with amine monomers, such as m-phenylenediamine (MPD), to form a thin, cross-linked polyamide layer on a porous support. acs.org This rapid and self-limiting reaction occurs at the interface of two immiscible liquids, one containing the amine and the other containing the this compound.
The resulting polyamide network forms the selective layer of reverse osmosis and nanofiltration membranes, crucial for water desalination and purification. researchgate.netmdpi.com The structure and performance of these membranes are highly dependent on the reaction conditions, including the concentrations of the monomers and the reaction time. mdpi.com Furthermore, the hydrolysis product of this compound, trimesic acid, is a common linker used in the synthesis of conventional, crystalline three-dimensional metal-organic frameworks (MOFs). For example, it has been used to create a Mn-Fe dual metal-organic framework with potential applications in energy storage.
Chemical Stability in Various Reaction Environments
A defining characteristic of this compound is its high reactivity, which also contributes to its chemical instability, particularly its susceptibility to hydrolysis. The three acyl chloride groups are highly electrophilic and readily react with nucleophiles, including water. This reactivity necessitates careful handling and storage of the compound in anhydrous conditions to prevent premature degradation. researchgate.net
The stability of this compound is also influenced by the solvent. While it is soluble in many organic solvents, its stability can be compromised in the presence of trace amounts of water. In non-polar solvents like hexane, the hydrolysis product, trimesic acid, is insoluble and can precipitate out of solution, affecting the concentration of the active monomer. researchgate.net The use of co-solvents, such as dimethyl sulfoxide (B87167) (DMSO), in interfacial polymerization has been shown to influence the reaction rate by interacting with this compound through dipole-dipole interactions, which can affect the concentration of the monomer at the reaction interface. kaist.ac.krresearchgate.net
Impact of Hydrolytic Instability on Reaction Control and Product Performance
The hydrolytic instability of this compound is a critical factor that must be managed to ensure controlled reactions and desired product performance. In many of its applications, particularly in interfacial polymerization, the hydrolysis of the acyl chloride groups to carboxylic acid groups is a competing reaction. mdpi.comresearchgate.net
The extent of this hydrolysis can significantly impact the properties of the resulting material. For example, in the formation of polyamide membranes, the presence of carboxylic acid groups, formed from the hydrolysis of some of the acyl chloride functionalities, can alter the cross-linking density, surface charge, and hydrophilicity of the membrane. mdpi.comyoutube.com These changes, in turn, affect the membrane's performance characteristics, such as water flux and salt rejection.
Research has shown that the kinetics of this compound hydrolysis are influenced by factors such as pH and the presence of surfactants. nih.gov Understanding and controlling these factors are crucial for tailoring the properties of the final product. For instance, by carefully controlling the reaction conditions, the degree of hydrolysis can be minimized or leveraged to achieve specific membrane properties. A study on the effect of monomer concentration on membrane performance demonstrated that at low amine concentrations, the hydrolysis of this compound is less likely to occur, leading to a more compact polyamide layer with lower water flux. Conversely, at higher amine concentrations, a thicker and denser polyamide layer is formed. mdpi.com
The following table illustrates the effect of trimesoyl chloride (TMC) concentration on the performance of a thin-film composite membrane, highlighting the trade-off between water flux and salt rejection, which is influenced by the extent of reaction versus hydrolysis.
| TMC Concentration (wt%) | Pure Water Flux (L·m⁻²·h⁻¹) | NaCl Rejection (%) |
| 0.05 | 180 | 12 |
| 0.10 | 200 | 18 |
| 0.15 | 192 | 15 |
| 0.20 | 150 | 25 |
| 0.35 | 85 | 30 |
This table is generated based on data presented in a study on nanofiltration membranes, showing the impact of varying TMC concentration on membrane performance. mdpi.com
Furthermore, the hydrolysis of this compound can lead to the formation of oligomers through the reaction of a newly formed carboxylic acid group with an acyl chloride group on another molecule, forming an anhydride (B1165640) linkage. researchgate.net This process can lead to insolubility and a change in the effective concentration of the monomer, impacting the reproducibility of synthetic procedures.
Structural Characterization and Spectroscopic Analysis of Benzenetricarbonyl Trichlorides and Their Derivatives
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For 1,3,5-benzenetricarbonyl trichloride (B1173362), these studies reveal precise details about its molecular geometry, conformation, and how individual molecules interact to form the solid-state structure.
The crystal structure of 1,3,5-benzenetricarbonyl trichloride has been determined through single-crystal X-ray analysis. researchgate.net The compound crystallizes in the orthorhombic space group P222₁, indicating a chiral crystal structure built from achiral molecules. researchgate.net The non-hydrogen atoms of the molecule are nearly coplanar, with a root-mean-square (r.m.s.) deviation of 0.1118 Å. nih.gov The crystallographic data provide a precise blueprint of the molecular architecture.
Interactive Table: Crystallographic Data for 1,3,5-Benzenetricarbonyl Trichloride
| Parameter | Value | Reference |
| Chemical Formula | C₉H₃Cl₃O₃ | researchgate.net |
| Molecular Weight | 265.47 g/mol | researchgate.net |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | P222₁ | researchgate.net |
| a (Å) | 7.159(3) | researchgate.net |
| b (Å) | 10.395(5) | researchgate.net |
| c (Å) | 13.929(6) | researchgate.net |
| α (°) | 90 | researchgate.net |
| β (°) | 90 | researchgate.net |
| γ (°) | 90 | researchgate.net |
| Volume (ų) | 1035.4(8) | researchgate.net |
| Z (molecules per cell) | 4 | researchgate.net |
| Temperature (K) | 298 | researchgate.net |
The specific conformation adopted by 1,3,5-benzenetricarbonyl trichloride in the solid state is stabilized by weak intramolecular hydrogen bonds. researchgate.net Analysis of the crystal structure reveals three short interactions between the hydrogen atoms of the central benzene (B151609) ring and the chlorine atoms of the adjacent chloroformyl groups. researchgate.netnih.gov This C—H···Cl interaction, while not a classical hydrogen bond, is significant in dictating the planar conformation of the molecule by restricting the rotation of the carbonyl chloride groups relative to the phenyl ring. researchgate.net The geometric parameters, including bond lengths and angles within the molecule, are consistent with those reported for similar chemical structures. nih.gov
Advanced Spectroscopic Techniques for Molecular Elucidation
Spectroscopic methods are essential for confirming the identity and purity of 1,3,5-benzenetricarbonyl trichloride and for providing insight into its electronic and chemical environment.
NMR spectroscopy is a powerful tool for probing the structure of organic molecules in solution.
¹H-NMR: The ¹H-NMR spectrum of 1,3,5-benzenetricarbonyl trichloride is characterized by its simplicity, which reflects the high symmetry of the molecule. It displays a single signal for the three equivalent aromatic protons. chemicalbook.com This singlet typically appears in the downfield region of the spectrum, which is characteristic of protons attached to an electron-deficient aromatic ring.
¹³C-NMR: The ¹³C-NMR spectrum provides information on the carbon framework of the molecule. Due to the molecule's symmetry, the spectrum shows distinct signals for the different types of carbon atoms: the carbonyl carbons, the aromatic carbons bonded to the carbonyl groups, and the aromatic carbons bearing hydrogen atoms.
Interactive Table: NMR Spectroscopic Data for 1,3,5-Benzenetricarbonyl Trichloride
| Nucleus | Type | Chemical Shift (ppm) | Multiplicity | Reference |
| ¹H | Aromatic (C-H) | ~8.3-8.7 (in CDCl₃) | Singlet | chemicalbook.com |
| ¹³C | Carbonyl (C=O) | Varies | Singlet | Data available |
| ¹³C | Aromatic (C-COCl) | Varies | Singlet | Data available |
| ¹³C | Aromatic (C-H) | Varies | Singlet | Data available |
Note: Specific chemical shifts for ¹³C-NMR can vary depending on the solvent and experimental conditions. Spectra are available in chemical databases for detailed analysis.
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, confirming its elemental composition. The electron ionization (EI) mass spectrum of 1,3,5-benzenetricarbonyl trichloride provides clear evidence of its structure. nist.gov The spectrum shows a characteristic molecular ion peak [M]⁺ corresponding to the molecular weight of the compound (265.5 g/mol , with isotopic variations). nist.govnih.govnist.gov The fragmentation pattern is dominated by the sequential loss of chlorine (Cl) and carbonyl (CO) groups, which is typical for acyl chlorides.
Interactive Table: Major Fragments in the Mass Spectrum of 1,3,5-Benzenetricarbonyl Trichloride
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Interpretation | Reference |
| 264/266/268 | [C₉H₃Cl₃O₃]⁺ | Molecular Ion (M⁺) | nist.gov |
| 229/231/233 | [M - Cl]⁺ | Loss of a chlorine atom | nist.gov |
| 201/203/205 | [M - Cl - CO]⁺ | Loss of Cl and CO | nist.gov |
| 166/168 | [M - 2Cl - CO]⁺ or [M - Cl - 2CO]⁺ | Subsequent fragmentation | nist.gov |
| 138/140 | [C₇H₃ClO]⁺ | Further fragmentation | nist.gov |
| 75 | [C₆H₃]⁺ | Benzynetriyl cation | nist.gov |
Note: The presence of multiple peaks for chlorine-containing fragments is due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the characterization of benzenetricarbonyl trichloride, providing diagnostic information about its functional groups. The IR spectrum of 1,3,5-benzenetricarbonyl trichloride is distinguished by strong absorption bands characteristic of the acyl chloride groups and the benzene ring. The most prominent feature is the intense carbonyl (C=O) stretching vibration, which is a key identifier for this class of compounds. Additionally, vibrations corresponding to the C-Cl bonds and the substituted benzene ring provide a unique spectral fingerprint.
The spectrum, typically measured on a neat liquid sample using potassium bromide (KBr) crystals, shows several key absorption regions. acs.org The analysis of these bands allows for the confirmation of the molecular structure and the assessment of sample purity.
Table 1: Key Infrared Absorption Bands for 1,3,5-Benzenetricarbonyl Trichloride
| Wavenumber (cm⁻¹) | Vibration Type | Description |
|---|---|---|
| ~3080 - 3030 | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the benzene ring. |
| ~1800 - 1750 | Carbonyl C=O Stretch | A very strong and sharp absorption characteristic of the acyl chloride functional group. |
| ~1480 | Aromatic C=C Stretch | Benzene ring stretching vibrations. |
Note: The exact peak positions can vary slightly based on the sample preparation and instrument.
Ultraviolet-Visible (UV-Vis) spectroscopy of benzenetricarbonyl trichloride derivatives is instrumental in studying their electronic transitions and photochemical behavior. For instance, in certain organometallic derivatives, UV irradiation can induce decarbonylation, leading to the formation of new species with distinct UV-Vis absorption bands. In studies of thiazolidine (B150603) derivatives of cymantrene, irradiation of the initial tricarbonyl complex leads to a color change and the appearance of new absorption bands, indicating the formation of dicarbonyl chelates. This process can be reversible, forming the basis of an intermolecular photochromic system. nih.gov
Electron Paramagnetic Resonance (EPR) Spectroscopy for Photochromic Derivatives
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for investigating photochromic derivatives of metal carbonyl complexes that involve paramagnetic species (i.e., species with unpaired electrons). This method is particularly suited for identifying and characterizing transient intermediates formed during photochemical reactions.
In studies of chromium(I) carbonyl complexes, which serve as analogs for certain derivatives, continuous-wave (CW) EPR spectroscopy has been used to monitor the transformations upon UV irradiation. nih.govresearchgate.net When a cationic chromium carbonyl complex is irradiated, it can undergo decarbonylation, leading to the formation of new paramagnetic Cr(I) species. nih.gov
Key findings from EPR studies on such photochromic systems include:
Identification of Transient Species: At low temperatures (e.g., 77-140 K), EPR can detect transient complexes that are short-lived at room temperature. For example, the transformation of a tetracarbonyl complex into a tricarbonyl and subsequently a dicarbonyl complex has been observed. nih.govresearchgate.net
Structural Elucidation: The EPR spectra, characterized by their g-values and hyperfine coupling constants, provide structural information about the paramagnetic center and its coordination environment. This allows for the identification of isomers, such as meridional (mer) or facial (fac) arrangements of ligands. nih.gov
Wavelength Dependency: EPR studies can reveal how the photochemical reaction pathway is dependent on the wavelength of the irradiating light, highlighting the specific electronic transitions involved in the process. researchgate.net
These investigations are crucial for understanding the mechanisms of photochromism and for designing new materials with tailored light-responsive properties. The technique's sensitivity to paramagnetic states makes it indispensable for studying the radical intermediates that often drive these photochemical transformations. nih.govresearchgate.net
Scanning Probe Microscopy in Supramolecular Architecture Studies
Scanning Probe Microscopy (SPM), particularly Scanning Tunneling Microscopy (STM) and Atomic Force Microscopy (AFM), provides unparalleled real-space visualization of the supramolecular structures formed by benzenetricarbonyl trichloride (trimesoyl chloride, TMC) and its derivatives on surfaces. acs.org These techniques are essential for understanding how individual molecules self-assemble into ordered two-dimensional (2D) networks. mdpi.com
Trimesoyl chloride is a versatile building block for creating porous, covalently-linked networks on conductive surfaces like gold (Au{111}) or graphite. Its C3 symmetry and reactive acyl chloride groups allow it to form well-defined honeycomb or network structures through reactions with other complementary molecules (e.g., melamine) or through hydrolysis and condensation. mdpi.comst-andrews.ac.uk
STM is used to investigate the ordering and properties of these self-assembled monolayers at the liquid/solid or air/solid interface. acs.org It allows researchers to:
Visualize Molecular Ordering: Obtain sub-nanometer resolution images of how individual trimesoyl chloride molecules arrange and connect on a substrate. mdpi.comst-andrews.ac.uk
Probe Reaction Mechanisms: Observe surface-confined reactions in real-time. For example, STM has been used to study the reaction between trimesoyl chloride and melamine (B1676169) on a gold surface, showing the formation of oligoamides at the boundaries between molecular domains. st-andrews.ac.uk
Characterize Network Porosity: Analyze the pore size and distribution within the resulting 2D polyamide networks. mdpi.com
Atomic Force Microscopy (AFM) is complementary to STM and is widely used to map the surface morphology and quantify the mechanical properties of thin films derived from trimesoyl chloride. mdpi.com In the context of polyamide films formed by interfacial polymerization with monomers like m-phenylenediamine (B132917) (MPD), AFM is used to measure surface roughness and determine mechanical properties such as the elastic modulus. nih.govbohrium.com These studies are critical for applications like nanofiltration membranes, where the surface structure and robustness of the polyamide layer, often constructed with trimesoyl chloride, dictate performance. mdpi.comrsc.org
Theoretical and Computational Chemistry of Benzenetricarbonyl Trichlorides
Quantum Chemical Calculations of Molecular Conformations and Energetics
Quantum chemical calculations have been instrumental in determining the structural properties and energetics of Benzene-1,3,5-tricarbonyl trichloride (B1173362). These studies reveal the existence of distinct conformational isomers (conformers) and their relative stabilities. Computational analysis has identified two primary conformers, labeled 'a' and 'b', which are energetically similar. acs.orgresearchgate.net
In conformer 'a', intramolecular hydrogen bonding is observed between the hydrogen atoms of the benzene (B151609) ring and the chlorine atoms of the chloroformyl groups. acs.orgresearchgate.net Crystal structure analysis confirms that the molecule preferentially adopts conformation 'a' in the solid state. acs.orgresearchgate.net The calculated bond distances from these quantum chemical models show good agreement with experimental results obtained from X-ray crystallography. acs.orgresearchgate.net
A key aspect of the quantum chemical analysis of Benzene-1,3,5-tricarbonyl trichloride is the comparison of its conformational stability in different environments, namely the gas phase and a solution phase (specifically, an aqueous environment). Computational studies have shown that the two primary conformers, 'a' and 'b', possess comparable energy levels in both the gas phase and in the aqueous phase. acs.orgresearchgate.net This energetic similarity suggests that both conformations are likely present and contribute to the compound's behavior in different states. researchgate.net
| Conformer | Phase | Relative Energy | Stability Comparison |
| Conformer 'a' | Gas Phase | Energetically similar to 'b' | Comparable |
| Conformer 'b' | Gas Phase | Energetically similar to 'a' | Comparable |
| Conformer 'a' | Aqueous Phase | Energetically similar to 'b' | Comparable |
| Conformer 'b' | Aqueous Phase | Energetically similar to 'a' | Comparable |
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. While DFT is widely applied across chemistry, its specific application to understanding the mechanisms of oxidative coupling and hydroarylation involving Benzene-1,3,5-tricarbonyl trichloride is not extensively documented in available research.
Detailed mechanistic studies using DFT to specifically elucidate the pathways of oxidative coupling and hydroarylation reactions for Benzene-1,3,5-tricarbonyl trichloride are not prominently featured in the scientific literature. The primary focus of computational studies on this molecule has been directed towards its role in polymerization reactions.
Molecular Dynamics Simulations for Polymerization Process Understanding
Molecular dynamics (MD) simulations have become an indispensable tool for understanding the complex process of interfacial polymerization (IP), where Benzene-1,3,5-tricarbonyl trichloride is a key monomer. acs.orgresearchgate.netump.edu.my These simulations model the atomic-level interactions over time, providing critical insights into the formation of polyamide thin films used in reverse osmosis and nanofiltration membranes. acs.orgump.edu.my
Atomistic MD simulations are used to explore the cross-linking reaction between trimesoyl chloride (TMC) and amine monomers, such as m-phenylenediamine (B132917) (MPD) or piperazine (B1678402) (PIP), at the interface of two immiscible liquids (e.g., water and hexane). acs.orgump.edu.my These simulations show that the interface serves to concentrate the monomers, facilitating the initial rapid polymerization, which then slows as the newly formed polymer film acts as a barrier to monomer diffusion. acs.org
MD studies have also revealed the significant role of the solvent and other environmental factors. For instance, simulations have shown how transient chains of water molecules, termed "water fingers," can modulate the transport of amine monomers across the aqueous-organic interface, thereby influencing the final structure and density of the polyamide film. The choice of organic solvent (e.g., cyclohexane (B81311) vs. n-hexane) has been shown to affect the cross-linking rate and the homogeneity of the resulting membrane. acs.org The COMPASS force field is commonly employed in these simulations to accurately model the intermolecular bonding during the IP process. ump.edu.myresearchgate.net
Computational Analysis of Electronic Structure and Reactivity Descriptors
The computational analysis of Benzene-1,3,5-tricarbonyl trichloride's electronic structure provides a basis for understanding its reactivity. Structural parameters derived from computational models align well with experimental data, indicating that the non-hydrogen atoms of the molecule are nearly coplanar. nih.gov
A significant structural feature identified through these analyses is the presence of three intramolecular short interactions, akin to hydrogen bonds, between the benzene hydrogen atoms and the chlorine atoms of the chloroformyl groups. researchgate.netnih.gov These interactions contribute to the molecule's conformational preference in the crystalline state. While these structural details are well-established, specific computational studies detailing a full suite of electronic reactivity descriptors (such as Fukui functions, HOMO-LUMO gaps for reactivity prediction, or detailed electrostatic potential maps) for Benzene-1,3,5-tricarbonyl trichloride are not widely available in the surveyed literature.
Application of Semiempirical Methods for Geometric Optimization
Semiempirical methods are a class of quantum chemistry techniques that use empirical parameters to simplify calculations, making them computationally less expensive than ab initio methods like DFT. This efficiency allows for the geometric optimization of very large molecules or molecular systems. These methods are particularly useful for obtaining reasonable initial geometries for more computationally intensive calculations or for exploring the potential energy surfaces of large systems. However, specific applications of semiempirical methods for the geometric optimization of Benzene-1,3,5-tricarbonyl trichloride are not a primary focus in the existing body of research, which tends to favor more accurate DFT methods for smaller molecules or classical force fields for large-scale polymerization simulations.
Advanced Materials and Synthetic Applications of Benzenetricarbonyl Trichlorides
Role as Monomers in Polymer Chemistry
The trifunctional nature of benzene-tricarbonyl trichloride (B1173362) allows it to act as a cross-linking agent or a monomer in the formation of highly branched and network polymers. This capability is crucial for producing materials with enhanced thermal stability, mechanical strength, and specific functionalities.
Synthesis of High-Performance Polyamides
Benzene-tricarbonyl trichloride is a key monomer in the synthesis of high-performance polyamides. nanorh.comacs.org These polymers are known for their exceptional strength, thermal resistance, and chemical stability.
One of the most prominent applications of TMC is in the fabrication of thin-film composite membranes for reverse osmosis (RO) and nanofiltration (NF). nist.govmdpi.com These membranes are typically formed through interfacial polymerization, a process where a reaction occurs at the interface of two immiscible solutions. In this process, an aqueous solution containing a polyamine, such as m-phenylenediamine (B132917) (MPD) or piperazine (B1678402) (PIP), is brought into contact with an organic solution of this compound. nist.govmdpi.comresearchgate.net The rapid reaction between the amine groups of the polyamine and the acyl chloride groups of TMC forms a thin, highly cross-linked polyamide layer. nist.govmdpi.com
The degree of cross-linking, which is directly influenced by the trifunctional TMC, is a critical factor in determining the membrane's performance, including its water permeability and salt rejection capabilities. imperial.ac.uk Researchers have extensively studied the kinetics of this polymerization and the resulting membrane morphology to optimize performance for applications like water desalination and purification. nist.govmdpi.comimperial.ac.uk For instance, studies have shown that the concentration of TMC can regulate the water uptake and swelling of the polyamide film, which in turn affects the membrane's permeance. imperial.ac.uk
The table below summarizes key findings from research on polyamide synthesis using this compound:
| Reactants | Polymerization Method | Key Findings | Application |
| m-phenylenediamine (MPD) and Trimesoyl chloride (TMC) | Interfacial Polymerization | Forms a thin, highly cross-linked polyamide layer. TMC concentration influences water uptake and permeance. nist.govimperial.ac.ukacs.org | Reverse Osmosis (RO) Membranes nist.gov |
| Piperazine (PIP) and Trimesoyl chloride (TMC) | Interfacial Polymerization | The reaction rate can be controlled by introducing hydrophilic interlayers or macromolecular additives. mdpi.com | Nanofiltration (NF) Membranes mdpi.com |
Production of Aromatic Polyesters and Polyimides
The reactivity of this compound's acyl chloride groups with alcohols and amines also makes it a valuable monomer for producing aromatic polyesters and polyimides. nanorh.com These polymers are characterized by their high thermal stability and excellent mechanical properties, making them suitable for demanding applications in electronics, aerospace, and as high-performance coatings.
In the synthesis of aromatic polyesters, this compound is reacted with aromatic diols. The resulting polymers possess a rigid, cross-linked structure due to the trifunctional nature of the TMC monomer, which imparts high thermal and dimensional stability. nanorh.com
For the production of polyimides, this compound can be used in conjunction with diamines and other dianhydrides. While less common than the use of dianhydrides, the trifunctional nature of TMC can introduce branching and cross-linking into the polyimide structure, leading to materials with modified solubility and processing characteristics, as well as enhanced thermal properties.
Development of Polyurethanes
This compound also finds application in the synthesis of polyurethanes. nanorh.com Although not a conventional monomer for this class of polymers, its acyl chloride groups can be converted to other functional groups, such as esters or amides, which can then react with isocyanates to form polyurethane networks. The resulting polyurethanes can exhibit enhanced thermal stability and mechanical properties due to the aromatic and trifunctional core provided by the TMC precursor. Research in this area explores the development of sustainable polyurethane formulations, for example, by using bio-based polyols in combination with cross-linkers derived from TMC. rsc.org
Self-Assembly of Supramolecular Polymers and Hydrogels
The rigid and symmetric structure of the benzene-1,3,5-tricarboxamide (B1221032) (BTA) moiety, which can be synthesized from this compound, makes it an excellent building block for supramolecular polymers and hydrogels. rsc.orgtue.nlresearchgate.net These materials are formed through non-covalent interactions, such as hydrogen bonding and π-π stacking, between the BTA units.
By decorating the BTA core with various side chains, researchers can tune the self-assembly behavior and, consequently, the properties of the resulting materials. rsc.orgtue.nlresearchgate.net For instance, attaching amphiphilic side chains to the BTA scaffold can lead to the formation of hydrogels in aqueous environments. rsc.orgtue.nlresearchgate.net The mechanical properties of these hydrogels, such as their stiffness, can be precisely controlled by modifying the structure of the side chains. rsc.orgtue.nlresearchgate.net These tunable, self-assembling systems have potential applications in biomedical fields, including drug delivery and tissue engineering. nih.govnih.govnih.gov
Intermediate in Complex Organic Synthesis
Beyond its role in polymer science, this compound serves as a crucial starting material for the synthesis of complex, well-defined molecular architectures.
Construction of Chiral Azoaromatic Dendrimeric Systems
This compound's C₃-symmetrical structure makes it an ideal core molecule for the synthesis of dendrimers, which are highly branched, tree-like macromolecules. nih.gov In particular, it has been used to construct chiral azoaromatic dendrimers. nih.gov
The synthesis involves reacting this compound with chiral building blocks containing photochromic azobenzene (B91143) units. nih.gov The resulting dendrimers possess unique chiroptical properties, where the chirality is amplified due to the spatial arrangement of the chiral units around the central core. nih.gov These materials are of interest for their potential applications in nanotechnology and materials science, for example, as chiroptical switches or in the development of new optical materials. nih.gov
The table below provides an overview of the synthesis of chiral azoaromatic dendrimers from this compound:
| Core Molecule | Building Blocks | Resulting System | Key Properties | Potential Applications |
| Benzene-1,3,5-tricarbonyl trichloride | Chiral moieties and azobenzene units | Chiral Azoaromatic Dendrimers nih.gov | Amplified chiroptical properties, photochromism nih.gov | Nanotechnology, Optical Materials nih.gov |
Building Blocks for Fine Chemicals and Agrochemicals
Benzene-1,3,5-tricarbonyl trichloride serves as a fundamental component in the synthesis of various fine chemicals, which are pure, single substances produced in limited quantities and sold for their specific functions. google.comspectrumchemical.com Its symmetric and trifunctional structure is particularly valuable for creating complex, well-defined molecules such as dendrimers. Dendrimers are highly branched, star-shaped macromolecules with a controlled architecture. chemrxiv.orgwikipedia.org The synthesis of dendrimers often utilizes benzene-1,3,5-tricarbonyl trichloride as the core molecule, from which successive generations of branches are grown. For instance, first-tier dendrimers have been synthesized using trimesoyl chloride as the core, with various phenolic derivatives forming the branches. google.com
The general synthesis approach involves reacting trimesoyl chloride with molecules that have functional groups capable of reacting with the acyl chloride, such as hydroxyl or amine groups. This step-wise process allows for the precise construction of dendrimers with a specific number of terminal functional groups, making them suitable for applications in drug delivery and materials science. google.comchemrxiv.orgwikipedia.org
Another example of its use in specialty chemicals is in the preparation of tris(N-1',2-butylene)trimesamide, a compound that has applications as a curing agent in solid rocket propellants. biosynth.com In this synthesis, trimesoyl chloride is reacted with butylene imine to form the final triamide product. biosynth.com
While benzene-1,3,5-tricarbonyl trichloride is a versatile building block for a range of fine and specialty chemicals, its direct application as a primary component in the synthesis of commercial agrochemicals like pesticides or herbicides is not extensively documented in publicly available scientific literature. However, its derivatives are finding applications in related environmental technologies. For example, a trimesoyl chloride-melamine copolymer has been developed as a visible-light photocatalyst for the degradation of volatile organic compounds, such as benzene (B151609), from industrial waste gases. mdpi.com This demonstrates the potential for materials derived from benzene-1,3,5-tricarbonyl trichloride to be used in the remediation of environments contaminated with various chemical compounds, including agrochemicals.
Formation of Triamide Compounds for Functional Materials
A significant application of benzene-1,3,5-tricarbonyl trichloride is in the formation of triamide compounds, particularly polyamides, which are polymers linked by amide bonds. These materials are crucial for a variety of functional applications, most notably in membrane technology. The trifunctionality of trimesoyl chloride allows for the creation of highly cross-linked polyamide networks, which are essential for the performance of these materials. nih.gov
The synthesis of these triamide-based functional materials is typically achieved through interfacial polymerization. This process involves the reaction between two immiscible phases, an aqueous phase containing a polyamine monomer and an organic phase containing benzene-1,3,5-tricarbonyl trichloride. mdpi.com The reaction occurs at the interface of these two liquids, forming a thin, dense, and highly cross-linked polyamide film.
The properties of the resulting triamide material can be tailored by carefully selecting the amine monomer that reacts with the trimesoyl chloride. For example, the use of different diamines can influence the thickness, roughness, and cross-linking density of the resulting polyamide layer. mdpi.com This ability to control the material's properties at the molecular level is critical for optimizing its performance for specific applications.
One of the most prominent applications of these triamide compounds is in the fabrication of nanofiltration and reverse osmosis membranes, which are used for water purification and desalination. nih.gov The highly cross-linked polyamide layer formed from benzene-1,3,5-tricarbonyl trichloride provides the semi-permeability required to separate water molecules from dissolved salts and other contaminants. Additionally, chiral benzene-1,3,5-tricarboxamides have been synthesized and have shown potential for applications in materials science due to their electronic and photoluminescent properties. mdpi.com
Design and Synthesis of Artificial Receptors
Benzene-1,3,5-tricarbonyl trichloride is a valuable building block in the field of supramolecular chemistry for the design and synthesis of artificial receptors. These synthetic molecules are designed to selectively bind to other molecules or ions, known as guests, mimicking the function of biological receptors. The rigid, C3-symmetric structure of the this compound core provides a well-defined scaffold for the construction of these host molecules.
One key application is in the synthesis of dendrimers, which can act as molecular containers or scaffolds for catalytic sites. Starting from a benzene-1,3,5-tricarbonyl trichloride core, dendrimers with specific binding sites can be constructed. google.com These dendritic structures can encapsulate guest molecules within their branches, leading to applications in areas such as drug delivery and catalysis.
Furthermore, the precursor to benzene-1,3,5-tricarbonyl trichloride, trimesic acid, is known to be a versatile building block for creating porous molecular networks through self-assembly. These networks can act as hosts for guest molecules, demonstrating the principles of host-guest chemistry. researchgate.net For example, trimesic acid can form a "chicken-wire" network that is capable of hosting fullerene (C60) molecules within its pores. researchgate.net This highlights the potential of the trimesoyl scaffold in creating organized molecular systems for selective recognition.
While direct synthesis of complex cavitands or molecular clips from benzene-1,3,5-tricarbonyl trichloride can be challenging, it serves as a starting material for tritopic amide compounds that can self-assemble into more complex architectures like nanoballs when treated with metal ions. lookchem.com This approach demonstrates how the simple geometry of benzene-1,3,5-tricarbonyl trichloride can be leveraged to create sophisticated, functional molecular receptors.
Creation of Photo-responsive Sol-Gel Phase Transition Materials
Benzene-1,3,5-tricarbonyl trichloride's high reactivity and trifunctional nature make it a candidate for use as a cross-linking agent in the formation of gels. A gel is a solid, jelly-like material that can have properties ranging from soft and weak to hard and tough. The transition from a liquid solution (sol) to a gel is known as the sol-gel transition.
Research has shown that trimesoyl chloride can be used to create stable water-based gels. For instance, when combined with para-hydroxypyridine, it can form a gel that is stable up to 95°C. spectrumchemical.comresearchgate.net This stability is attributed to the formation of a robust, cross-linked network.
Photo-responsive materials are materials that change their properties upon exposure to light. One area of interest is the development of gels that can undergo a reversible sol-gel transition when irradiated with light of a specific wavelength. researchgate.netgoogle.com This is typically achieved by incorporating photochromic molecules, such as azobenzene, into the polymer network of the gel. researchgate.net Upon irradiation, these molecules undergo a change in shape, which can disrupt the network structure and cause the gel to turn into a liquid sol. This process can often be reversed by using a different wavelength of light or by removing the light source.
While direct examples of benzene-1,3,5-tricarbonyl trichloride being used in photo-responsive sol-gel materials are not prominently featured in the surveyed literature, its role as a trifunctional cross-linker is highly relevant. It could theoretically be used to cross-link polymers that have photo-responsive units attached to them. In such a system, the benzene-1,3,5-tricarbonyl trichloride would provide the structural integrity of the gel network, while the photo-responsive molecules would provide the light-sensitive switching mechanism. This combination could lead to the creation of advanced materials with applications in areas such as controlled drug release, microfluidics, and smart coatings.
Integration into Electroluminophores and Electrochromic Devices
Benzene-1,3,5-tricarbonyl trichloride and its derivatives are emerging as important components in the development of materials for electroluminophores and electrochromic devices. Electroluminophores are materials that emit light in response to an electric current, and they form the basis of organic light-emitting diodes (OLEDs).
The key to this application lies in the ability of the this compound core to be incorporated into larger, conjugated molecular structures. For example, new series of chiral benzene-1,3,5-tricarboxamides (BTAs) have been synthesized from benzene-1,3,5-tricarbonyl trichloride. These compounds have been shown to exhibit photoluminescence, with emission bands in the visible region of the electromagnetic spectrum. mdpi.com
Furthermore, the precursor to benzene-1,3,5-tricarbonyl trichloride, trimesic acid (benzene-1,3,5-tricarboxylic acid), is a common linker molecule used in the synthesis of metal-organic frameworks (MOFs). mdpi.comlookchem.com Many of these MOFs exhibit ligand-based luminescence, where the organic linker molecule is responsible for the light emission. mdpi.comlookchem.com The rigid structure of the MOF can enhance the quantum efficiency of the luminescence compared to the isolated linker molecule in solution. mdpi.com By carefully choosing the metal ion and the organic linker, the color and intensity of the emitted light can be tuned.
The potential applications for these luminescent materials are broad and include chemical sensing, radiation detection, and solid-state lighting. mdpi.comlookchem.com While the direct integration of benzene-1,3,5-tricarbonyl trichloride itself into commercial electroluminescent devices is still an area of active research, its role as a fundamental building block for creating the necessary luminescent organic and metal-organic materials is clear.
Applications in Separation Science and Membrane Technology
Benzene-1,3,5-tricarbonyl trichloride is a cornerstone material in the field of separation science, particularly in the fabrication of high-performance membranes for water purification and other separation processes.
Fabrication of Reverse Osmosis and Nanofiltration Membranes
The most significant application of benzene-1,3,5-tricarbonyl trichloride in membrane technology is in the fabrication of thin-film composite (TFC) membranes for reverse osmosis (RO) and nanofiltration (NF). nih.gov These membranes are critical for desalination, wastewater treatment, and the purification of water for various industrial and domestic uses. google.com
The active separation layer of these membranes is typically a highly cross-linked polyamide, which is formed through a process called interfacial polymerization. mdpi.com In this process, a porous support membrane is first soaked in an aqueous solution of a polyamine monomer, such as m-phenylenediamine (MPD). The support is then brought into contact with a solution of benzene-1,3,5-tricarbonyl trichloride in an organic solvent. The polymerization reaction occurs rapidly at the interface between the two immiscible liquids, forming an ultrathin, dense polyamide layer on the surface of the support.
The trifunctional nature of benzene-1,3,5-tricarbonyl trichloride is crucial for this application, as it allows for the formation of a highly cross-linked and robust polyamide network. This network contains nanopores that are small enough to allow water molecules to pass through while rejecting dissolved salts, minerals, and other contaminants.
The performance of the resulting RO or NF membrane can be precisely controlled by adjusting the parameters of the interfacial polymerization reaction, such as the concentrations of the monomers, the reaction time, and the use of additives. For example, varying the concentration of benzene-1,3,5-tricarbonyl trichloride can affect the degree of cross-linking and the thickness of the polyamide layer, which in turn influences the water flux and salt rejection of the membrane. mdpi.com
Below is a table summarizing the effects of varying monomer concentrations on membrane performance from a study on nanofiltration membranes.
| Monomer | Concentration (wt%) | Resulting Water Flux (L·m⁻²·h⁻¹) | Effect on Membrane Structure |
| CHD | 0.15 | 192.13 ± 7.11 | Optimal concentration, looser structure |
| CHD | 0.35 | 85.03 ± 6.89 | Thicker and denser polyamide layer |
| TMC | 0.2 | 192.13 ± 7.11 | Optimal concentration, looser structure |
Data adapted from a study on TFC membranes for dye desalination. mdpi.com CHD (1,4-cyclohexanediamine) was the amine monomer reacted with TMC.
This ability to fine-tune the membrane properties at the molecular level has enabled the development of highly efficient and selective membranes that are essential for addressing global challenges related to water scarcity and pollution.
Development of Activated Composite Membranes with Specific Selectivity
1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride (TMC), is a crucial monomer in the fabrication of high-performance composite membranes. sigmaaldrich.comnih.govnist.govnih.gov Its trifunctional nature, with three reactive acyl chloride groups positioned on a benzene ring, allows for the formation of a highly cross-linked, three-dimensional polymer network. researchgate.netkoreascience.kr This structure is fundamental to the performance of membranes used in separation and purification processes like nanofiltration (NF) and reverse osmosis (RO). nih.govresearchgate.net
The primary application of benzenetricarbonyl trichloride in this field is through interfacial polymerization. This process typically involves reacting the TMC, dissolved in an organic solvent, with an amine-based monomer (like piperazine or m-phenylenediamine) dissolved in an aqueous solution. researchgate.netmdpi.com The reaction occurs at the interface of the two immiscible liquids, forming an ultrathin but dense polyamide selective layer on top of a porous support material. mdpi.com This composite structure is the hallmark of thin-film composite (TFC) membranes. mdpi.comresearchgate.net
The characteristics of the resulting polyamide layer, which dictate the membrane's selectivity and permeability, can be precisely controlled by optimizing synthesis conditions. researchgate.net Key parameters include the concentration of the monomers (both benzenetricarbonyl trichloride and the amine), the reaction time, and post-treatment processes. mdpi.comresearchgate.net The high degree of cross-linking imparted by the trifunctional TMC creates a rigid structure with specific pore sizes, enabling the selective separation of molecules and ions. researchgate.netkoreascience.kr
Research has shown that these membranes can be further "activated" or have their performance enhanced through post-synthesis treatments. For instance, solvent activation using substances like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) can alter the polymer matrix, leading to significantly increased permeance, although sometimes with a trade-off in rejection rates. researchgate.net Additionally, benzenetricarbonyl trichloride has been used to study the structure of activated composite membranes that incorporate organophosphorus extractants as carriers, demonstrating its role in developing membranes with highly specific selectivity for targeted substances. fishersci.comthermofisher.com
| Parameter | Influence on Membrane Properties | Research Finding |
| Monomer Concentration | Affects the thickness and density of the polyamide layer, influencing both flux and rejection. | Optimizing the concentration of trimesoyl chloride and m-phenylenediamine is a key step in tuning membrane performance for specific separations. mdpi.com |
| Reaction Time | Controls the extent of polymerization and cross-linking, impacting the membrane's structural integrity and separation characteristics. | Adjusting the interfacial polymerization time is a common strategy to refine the selective layer's properties. mdpi.comresearchgate.net |
| Solvent Activation | Can swell the polymer matrix, increasing free volume and enhancing solvent permeance. | Activation of a TFC membrane with DMF and DMSO increased methanol (B129727) permeance from 14.2 L m⁻² h⁻¹ MPa⁻¹ to 30.4 and 51.5 L m⁻² h⁻¹ MPa⁻¹, respectively. researchgate.net |
| Monomer Structure | The trifunctional nature of 1,3,5-benzenetricarbonyl trichloride allows for a high degree of cross-linking. | This high degree of cross-linking is essential for creating a three-dimensional structure with a defined pore size, crucial for separation and purification. researchgate.netkoreascience.kr |
Strategies for Membrane Fouling Mitigation through Surface Modification
Membrane fouling, the undesirable accumulation of materials on the membrane surface and within its pores, is a significant challenge in membrane-based separation processes, leading to reduced flux and increased operational costs. elsevierpure.commdpi.com Surface modification is a key strategy to develop antifouling membranes by altering the surface's physical and chemical properties. elsevierpure.com While 1,3,5-benzenetricarbonyl trichloride is primarily used to create the membrane's active layer, the inherent properties of this layer are the first line of defense against fouling. The characteristics of the polyamide surface—such as hydrophilicity, surface charge, and roughness—are direct consequences of the interfacial polymerization process involving TMC.
Strategies to mitigate fouling on membranes, including those made with benzenetricarbonyl trichloride, generally focus on making the surface less susceptible to the adsorption of foulants. elsevierpure.comresearchgate.net Common approaches include:
Increasing Hydrophilicity: Hydrophilic surfaces tend to bind a layer of water, creating a physical and energetic barrier that repels hydrophobic foulants and reduces biofouling. researchgate.netresearchgate.net While the polyamide layer formed with TMC has a certain degree of hydrophilicity, this can be enhanced. Techniques like graft polymerization can tether hydrophilic polymer chains to the membrane surface. researchgate.net
Controlling Surface Charge: Electrostatic interactions between the membrane surface and charged foulants play a crucial role in fouling. researchgate.net Modifying the surface to have a charge that is the same as the predominant foulants in the feed stream can create repulsive forces, thereby reducing fouling. researchgate.net
Surface Coating and Grafting: Applying a secondary coating or grafting functional molecules onto the existing polyamide surface can introduce new antifouling properties. elsevierpure.com This can be achieved through various chemical techniques, including plasma treatment. elsevierpure.commdpi.com
Physical Cleaning and Process Optimization: In addition to surface modification, physical cleaning methods like backpulsing or backwashing can effectively remove foulant layers. researchgate.net Optimizing operational parameters such as the pH and temperature of the feed stream can also help stabilize constituents and prevent precipitation or denaturation that leads to fouling. samcotech.com The addition of materials like granular or powdered activated carbon into a membrane bioreactor setup has also been shown to reduce fouling by adsorbing foulants and mechanically scouring the membrane surface. mdpi.com
| Mitigation Strategy | Mechanism | Relevance to Polyamide Membranes |
| Enhance Hydrophilicity | Creates a hydration layer that repels hydrophobic foulants. researchgate.netresearchgate.net | Can be achieved by grafting hydrophilic polymers onto the polyamide surface. researchgate.net |
| Modify Surface Charge | Induces electrostatic repulsion between the membrane and like-charged foulants. researchgate.net | The inherent charge of the polyamide layer can be altered through chemical modification to suit specific feed water chemistries. researchgate.net |
| Surface Coating | Introduces a new, functional antifouling layer. elsevierpure.com | A protective or functional layer can be added post-polymerization to improve resistance to specific foulants like oils or proteins. |
| Process Control | Minimizes foulant precipitation and deposition by adjusting feed stream chemistry and hydrodynamics. samcotech.com | Optimizing pH, temperature, and cross-flow velocity is a universal strategy applicable to all membrane systems, including TFC RO and NF. samcotech.comsynderfiltration.com |
Functionalized Surfaces and Coatings for Enhanced Material Properties
The high reactivity of the acyl chloride groups in 1,3,5-benzenetricarbonyl trichloride makes it a versatile molecule for the functionalization of surfaces and the creation of specialized coatings. nanorh.com This allows for the covalent bonding of the molecule to substrates containing nucleophilic functional groups such as hydroxyl (-OH) or amine (-NH2) groups. This process can transform the surface properties of a material, imparting enhanced characteristics.
Coatings derived from or incorporating benzenetricarbonyl trichloride can be designed to be resistant to corrosion, wear, or harsh chemical environments, making them suitable for high-performance industrial applications. nanorh.com For example, its use is noted in the formulation of adhesives and components of coatings, including those intended for indirect food contact. nih.govthegoodscentscompany.com
The process of functionalization leverages the ability of benzenetricarbonyl trichloride to act as a cross-linking agent or an anchor molecule. When applied to a surface, it can form a robust, highly cross-linked layer that improves the material's durability. The resulting functionalized surface can offer:
Improved Adhesion: By reacting with a substrate, it can create a strong interfacial bond, which is critical for the performance of multilayer coatings and adhesives.
Enhanced Chemical and Wear Resistance: The stable, cross-linked aromatic network provides a barrier against chemical attack and physical abrasion. nanorh.com Research into advanced coatings shows that carbon-rich layers, for instance, can form tribofilms that significantly enhance wear resistance. nih.gov While not directly using TMC, this illustrates the principle of using carbon-based networks for surface protection.
A Platform for Further Modification: The benzene ring and carbonyl groups, once grafted onto a surface, can serve as sites for subsequent chemical reactions, allowing for multi-step surface engineering.
Utility as Ligands in Coordination Chemistry
Beyond polymer science, 1,3,5-benzenetricarbonyl trichloride serves as a valuable precursor for the synthesis of complex ligands used in coordination chemistry. nanorh.com The three acyl chloride groups provide reactive sites that can be readily converted into a variety of coordinating functionalities.
A significant application involves reacting the trichloride with amine-containing compounds to form tritopic (three-branched) amide ligands. sigmaaldrich.comfishersci.com These ligands possess multiple binding sites, making them ideal for constructing intricate, self-assembled supramolecular structures with metal ions. For instance, tritopic amides derived from 1,3,5-benzenetricarbonyl trichloride and methylaminopyridine have been shown to self-assemble into complex "nanoball" structures upon treatment with palladium(II) nitrate. sigmaaldrich.comfishersci.com
The rigid benzene core of the molecule acts as a scaffold, pre-organizing the coordinating arms in a specific spatial arrangement. This structural control is essential for directing the assembly of predictable and well-defined coordination complexes. The resulting metal-organic assemblies have potential applications in catalysis, molecular recognition, and materials science.
Furthermore, 1,3,5-benzenetricarbonyl trichloride is a starting material for synthesizing various heterocyclic compounds, which are themselves important classes of ligands in coordination chemistry. nanorh.com The ability to form these multi-dentate and structurally complex ligands from a relatively simple and commercially available starting material underscores the utility of benzenetricarbonyl trichloride in the field of inorganic and supramolecular chemistry. sigmaaldrich.comnanorh.com
Future Research Directions and Perspectives
Advancements in Green Synthetic Methodologies and Catalysis
The synthesis of 1,3,5-Benzenetricarbonyl trichloride (B1173362) is undergoing refinement to align with the principles of green chemistry. Traditional methods often involved hazardous reactants like phosgene (B1210022) or triphosgene (B27547). google.com Modern synthesis primarily involves the reaction of trimesic acid with thionyl chloride. google.comgoogle.com
Future advancements are centered on optimizing this process. One promising approach uses thionyl chloride as both the reactant and the solvent, which avoids the use of other solvent impurities and reduces pollution. google.com This method, particularly when paired with an effective catalyst, is capable of achieving high reaction speeds, product purity exceeding 99.5%, and yields over 95%, making it economically beneficial and suitable for industrial production. google.com The catalysts employed are also a subject of research, with ferric trichloride and ferric trichloride-nitromethane complexes being identified as effective options. google.com The broader trend in chemical synthesis involves using plant extracts or other green sources to produce nanomaterials, and while not yet applied to TMC, these methodologies represent a future frontier for reducing the environmental impact of producing industrial chemicals. nih.gov The goal is to develop catalytic systems that are highly efficient, require minimal energy input, are easily separated from the final product, and generate negligible waste. google.com
Exploration of Novel Derivatives with Tailored Functionalities
As a trifunctional monomer, 1,3,5-Benzenetricarbonyl trichloride is an ideal precursor for creating a wide array of derivatives with highly specific properties. Research is actively exploring new combinations of monomers to react with TMC, leading to materials designed for particular tasks.
A significant area of this research is in the field of separation membranes. By reacting TMC with various diamines, researchers can fabricate thin-film composite polyamide membranes with tailored characteristics. mdpi.com For instance, reacting TMC with ethylenediamine (B42938) results in a dense selective layer, while using 1,4-cyclohexanediamine (CHD) produces a thinner, more chlorine-tolerant polyamide layer. mdpi.comrsc.org These novel membranes show great potential for industrial applications like dye desalination and water purification. mdpi.com
Beyond membranes, TMC derivatives are being designed for environmental remediation and nanotechnology. A copolymer of TMC and melamine (B1676169) has been used to modify titanium dioxide, creating a nanocomposite that demonstrates 100% efficiency in the photocatalytic degradation of gaseous benzene (B151609) under visible light. mdpi.com In the realm of nanotechnology, TMC serves as a core for self-assembling structures, such as chiral dendrimers and nanoballs formed with tritopic amides, which have potential applications in fields like drug delivery. fishersci.comresearchgate.net It is also used as a cross-linker to enhance the stability and tighten the pore structure of polymers of intrinsic microporosity (PIMs). researchgate.net
Table 1: Examples of Novel Derivatives of 1,3,5-Benzenetricarbonyl trichloride and Their Functions
| Derivative Type | Reactants with TMC | Tailored Functionality | Source |
|---|---|---|---|
| Polyamide Nanofiltration Membrane | 1,4-cyclohexanediamine (CHD) | High water flux and salt rejection; enhanced chlorine tolerance for dye desalination. | mdpi.comrsc.org |
| Photocatalytic Nanocomposite | Melamine (to form a copolymer) | Enhanced visible-light photocatalysis for degrading volatile organic compounds (VOCs). | mdpi.com |
| Self-Assembling Nanostructures | 3- and 4-methylaminopyridine | Formation of nanoballs upon reaction with palladium(II) nitrate. | fishersci.com |
| Dendrimers | Dialkyl malonate esters | Potential as drug carriers for encapsulation of anticancer drugs. | researchgate.net |
| Cross-linked Polymer | Thioamide-Polymer of Intrinsic Microporosity (TPIM) | Tighter pore size and improved chemical stability for membrane applications. | researchgate.net |
Leveraging Advanced Computational Modeling for Predictive Materials Design
Computational modeling has become an indispensable tool for accelerating the design of new materials derived from 1,3,5-Benzenetricarbonyl trichloride. researchgate.netfraunhofer.de These models allow researchers to predict the properties of a material before it is synthesized, saving significant time and resources. researchgate.net
Molecular dynamics simulations and electronic structure calculations are being used to provide a detailed, molecular-level understanding of polymerization reactions involving TMC. acs.org For example, simulations have been used to investigate the influence of different surfactants on the interfacial polymerization between TMC and m-phenylenediamine (B132917) (MPD), which is the reaction that forms most reverse osmosis membranes. acs.org By understanding these interactions, researchers can rationally select or design molecules that will promote the formation of membranes with superior structure and selectivity. acs.org
On a larger scale, machine learning (ML) is being employed to screen vast virtual libraries of potential polymers. nih.gov By translating polymer structures into digital "fingerprints," ML models can be trained on existing data to predict the performance of new, unsynthesized materials, identifying promising candidates for applications like high-performance gas separation membranes. nih.gov This data-driven approach, which links molecular structure to macroscopic properties, is crucial for navigating the immense chemical space of possible TMC derivatives to discover novel materials. fraunhofer.denih.gov
Expanding Applications in Emerging Fields and Technologies
The unique properties of 1,3,5-Benzenetricarbonyl trichloride derivatives continue to open up applications in various emerging technological fields. Its role as a monomer is central to several key areas of innovation.
Environmental Remediation: The development of TMC-based materials for pollution control is a growing field. Photocatalytic nanocomposites made with TMC derivatives can effectively degrade harmful airborne pollutants such as benzene, offering a way to improve air quality. mdpi.com
Nanotechnology and Drug Delivery: As a versatile building block, TMC is used to construct complex nanostructures. Dendrimers with a TMC core are being investigated for their potential to encapsulate and deliver therapeutic agents, representing a sophisticated application in nanomedicine. fishersci.comresearchgate.net
High-Performance Polymers: The ability of TMC to act as a cross-linking agent allows for the creation of robust polymers with precisely controlled properties. researchgate.networdpress.com These materials are valuable in applications requiring high chemical stability and specific microporous structures. researchgate.net
Sustainable Production and Lifecycle Analysis of Benzenetricarbonyl Trichlorides
Ensuring the long-term viability of materials derived from 1,3,5-Benzenetricarbonyl trichloride requires a holistic assessment of their environmental impact, from production to disposal.
The sustainable production of TMC is advanced by process intensification, such as using highly efficient catalytic methods that increase yield and purity while reducing energy consumption and waste. google.com A key aspect of this is minimizing or eliminating the use of hazardous solvents and reactants. google.com
A comprehensive lifecycle assessment (LCA) is essential for quantifying the environmental footprint of TMC and its derivative products. rsc.org An LCA evaluates every stage, from the extraction of raw materials (cradle) to the final product leaving the factory (gate) or its end-of-life disposal (grave). lyondellbasell.com For TMC, this would involve analyzing the impacts of producing trimesic acid and thionyl chloride, the energy and resources consumed during synthesis, and the fate of the resulting polymers after their useful life. qub.ac.ukresearchgate.net While a specific LCA for TMC is not yet widely published, the methodologies are well-established for other chemical products. lyondellbasell.comepa.gov Applying these frameworks will be crucial for identifying hotspots in the production chain and guiding future research toward creating truly sustainable materials for the chemical industry. rsc.org
Q & A
Q. What are the established methods for synthesizing and characterizing benzene-1,3,5-tricarbonyl trichloride?
Answer: Synthesis typically involves controlled chlorination of benzene-1,3,5-tricarboxylic acid derivatives. Characterization relies on:
Q. What safety protocols are essential for handling benzene-1,3,5-tricarbonyl trichloride in laboratory settings?
Answer:
Q. How can solubility properties guide purification strategies for benzene-1,3,5-tricarbonyl trichloride?
Answer:
- Use solvent recrystallization in chloroform (high solubility) .
- Avoid aqueous systems due to hydrolysis risks. Monitor purity via HPLC or melting point analysis (reported ~36.3°C) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity across solvent systems?
Answer:
- Conduct systematic literature reviews using EPA-recommended strategies (e.g., filtering peer-reviewed studies, excluding non-English sources) .
- Replicate experiments under controlled solvent conditions (e.g., anhydrous vs. protic solvents) and compare kinetic data.
Example Workflow:
Identify conflicting studies using databases like NIH RePORTER .
Test reactivity in dichloromethane, THF, and toluene.
Analyze intermediates via GC-MS or in-situ FTIR .
Q. What computational approaches predict thermodynamic stability of derivatives?
Answer:
- Density Functional Theory (DFT) models validate stability by calculating bond dissociation energies and charge distribution.
- Compare results with experimental crystallographic data (e.g., bond lengths from ).
- Use software like Gaussian or ORCA, referencing CRC Handbook parameters for input validation .
Q. How can benzene-1,3,5-tricarbonyl trichloride be applied in catalytic Friedel-Crafts reactions?
Answer:
- Design experiments inspired by trichloride-Lewis acid systems (e.g., AlCl₃ in Friedel-Crafts alkylation ).
- Test catalytic efficiency by varying:
- Substrate (e.g., aromatic vs. aliphatic).
- Reaction temperature (20–80°C).
- Solvent polarity (e.g., chlorobenzene vs. hexane).
Q. How should researchers address gaps in ecological toxicity data?
Answer:
Q. What experimental designs optimize regioselectivity in benzene-1,3,5-tricarbonyl trichloride reactions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
